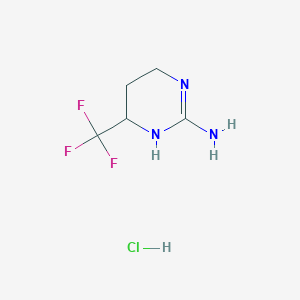

6-(Trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride

Vue d'ensemble

Description

The compound “6-(Trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride” likely belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, analogous to benzene and pyridine, and consists of two nitrogen atoms at positions 1 and 3, and four carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring substituted at the 6-position with a trifluoromethyl group. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the compound, including its reactivity, polarity, and lipophilicity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could increase the compound’s polarity and influence its solubility in different solvents. The pyrimidine ring is planar and aromatic, which could contribute to the compound’s stability .Applications De Recherche Scientifique

Pharmaceutical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include the compounds , have been used in the pharmaceutical industry . Several TFMP derivatives have been granted market approval for use in pharmaceutical products . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Agrochemical Applications

TFMP derivatives are also used in the agrochemical industry . They are primarily used to protect crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Veterinary Applications

In addition to human pharmaceuticals, TFMP derivatives are also used in veterinary products . Two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Other Compounds

These compounds can be used in the synthesis of other complex organic compounds . For instance, they can be used in the synthesis of 2-(4-((6-Chloro-2-quinoxalinyl)oxy)phenoxy)-N-(4-(trifluoromethyl)phenyl)propanamide .

Research and Development

The development of fluorinated organic chemicals, including TFMP derivatives, is an increasingly important research topic . As the number of applications for these compounds continues to grow, more research is being conducted to discover novel applications .

Drug Discovery

Fluorinated compounds, including those with trifluoromethyl groups, present opportunities for drug discovery . The inclusion of a -CF3 group in certain positions can increase the potency of certain drugs .

Mécanisme D'action

Target of Action

It is structurally similar toTrifluridine , a nucleoside metabolic inhibitor . Trifluridine is an active antiviral agent used mainly in the treatment of primary keratoconjunctivitis and recurrent epithelial keratitis due to herpes simplex virus .

Mode of Action

Based on its structural similarity to trifluridine, it may act as a thymidine-based nucleoside metabolic inhibitor that gets incorporated into the dna of cells following cell uptake to aberrate dna function during cell replication .

Biochemical Pathways

Trifluridine, a structurally similar compound, is known to affect the dna replication pathway by incorporating into the dna of cells .

Pharmacokinetics

Trifluridine, a structurally similar compound, is known to be rapidly degraded to an inactive metabolite by thymidine phosphorylase, an enzyme found in the gastrointestinal tract, liver, and tumor tissue . This rapid degradation affects the bioavailability of Trifluridine .

Result of Action

Trifluridine, a structurally similar compound, is known to aberrate dna function during cell replication, which could potentially lead to cell death .

Propriétés

IUPAC Name |

6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N3.ClH/c6-5(7,8)3-1-2-10-4(9)11-3;/h3H,1-2H2,(H3,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTBEVIJTGQIQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(NC1C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

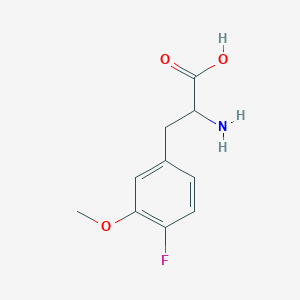

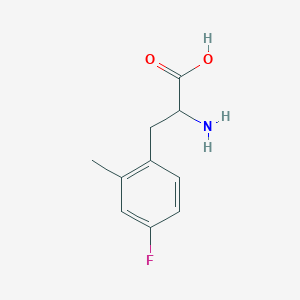

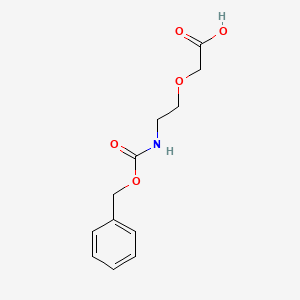

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B3094638.png)

![1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B3094643.png)

![2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid](/img/structure/B3094645.png)

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid](/img/structure/B3094695.png)

![(s)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B3094704.png)